Cas no 871129-46-3 (3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester)

3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester structure
871129-46-3 structure
Nome del prodotto:3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester
Numero CAS:871129-46-3
MF:C13H16O3
MW:220.264344215393
CID:1864391

3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester
    • Ethyl (3,5-dimethylbenzoyl)acetate
    • Ethyl 3,5-dimethyl-β-oxobenzenepropanoate (ACI)
    • Inchi: 1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3
    • Chiave InChI: PRURSOXTMNELQI-UHFFFAOYSA-N
    • Sorrisi: O=C(CC(C1C=C(C)C=C(C)C=1)=O)OCC

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5

3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E26810-500mg
3-(3,5-dimethylphenyl)-3-oxopropionic acid ethyl ester
871129-46-3 95%
500mg
¥490.0 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527407-5g
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate
871129-46-3 98%
5g
¥3210.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E26810-10g
3-(3,5-dimethylphenyl)-3-oxopropionic acid ethyl ester
871129-46-3 95%
10g
¥3760.0 2023-09-08
Alichem
A019064182-5g
Ethyl (3,5-dimethylbenzoyl)acetate
871129-46-3 97%
5g
$4678.67 2023-08-31
Alichem
A019064182-25g
Ethyl (3,5-dimethylbenzoyl)acetate
871129-46-3 97%
25g
$7740.33 2023-08-31
A2B Chem LLC
AX02768-5g
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate
871129-46-3 97%
5g
$1236.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527407-1g
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate
871129-46-3 98%
1g
¥1336.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E26810-5g
3-(3,5-dimethylphenyl)-3-oxopropionic acid ethyl ester
871129-46-3 95%
5g
¥2260.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E26810-1g
3-(3,5-dimethylphenyl)-3-oxopropionic acid ethyl ester
871129-46-3 95%
1g
¥760.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E26810-25g
3-(3,5-dimethylphenyl)-3-oxopropionic acid ethyl ester
871129-46-3 95%
25g
¥7500.0 2023-09-08

3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, reflux
Riferimento
Four Slip-Stacked Arrangements, Three Types of Photophysics: Crystal Structure and Solid-State Fluorescence of 3,6-Diaryl Substituted Furo[3,4-c]furanone Polymorphs and Regioisomers
Pauk, Karel ; et al, ChemPlusChem, 2023, 88(8),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 - 5 °C
1.2 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water
Riferimento
Synthesis and Herbicidal Evaluation of Novel 3-[(α-Hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones
Zhu, Youquan; et al, Journal of Agricultural and Food Chemistry, 2005, 53(24), 9566-9570

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ,  Water ;  8 h, 10 atm, 40 °C
Riferimento
Synthesis of aromatic β-keto esters via a carbonylative Suzuki-Miyaura coupling reaction of α-iodo esters with arylboronic acids
Sumino, Shuhei; et al, Organic Chemistry Frontiers, 2015, 2(9), 1085-1087

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
Riferimento
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Imidazole ,  Magnesium chloride Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  30 min, 90 °C
Riferimento
One pot direct synthesis of β-keto esters via carbonylation of aryl halides using cobalt carbonyl
Baburajan, Poongavanam; et al, Tetrahedron Letters, 2014, 55(25), 3525-3528

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, reflux; reflux → rt
1.2 Reagents: Water ;  0 °C
Riferimento
Radical Aza-Cyclization of α-Imino-oxy Acids for Synthesis of Alkene-Containing N-Heterocycles via Dual Cobaloxime and Photoredox Catalysis
Tu, Jia-Lin; et al, Organic Letters, 2020, 22(3), 1222-1226

3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester Raw materials

3-(3,5-Dimethylphenyl)-3-oxopropanoic acid ethyl ester Preparation Products

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited